molecular formula C26H25N3O5 B11281592 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11281592
M. Wt: 459.5 g/mol
InChI Key: SVWVNGBXFKRSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a dioxoimidazolidinyl core, methoxybenzyl and methoxyphenyl groups, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinyl Core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinyl ring.

    Introduction of Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl chloride and methoxyphenyl bromide as starting materials.

    Attachment of the Phenylacetamide Moiety: This is achieved through an amide coupling reaction, typically using phenylacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinyl core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the imidazolidinyl core could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-methylacetamide
  • 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide stands out due to the presence of the phenylacetamide moiety, which may enhance its binding affinity and specificity towards certain molecular targets. This unique structural feature could also influence its physical and chemical properties, making it more suitable for specific applications.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O5/c1-33-21-12-6-8-18(14-21)17-28-23(16-24(30)27-19-9-4-3-5-10-19)25(31)29(26(28)32)20-11-7-13-22(15-20)34-2/h3-15,23H,16-17H2,1-2H3,(H,27,30)

InChI Key

SVWVNGBXFKRSHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.